1-[(2,5-Dimethylphenyl)sulfonyl]piperazine

Medicinal Chemistry ADME Prediction Drug Design

Researchers optimizing piperazine-based receptor ligands face uncontrolled variability when the phenyl substitution pattern differs between isomers-the 2,5-dimethyl arrangement confers a distinct LogP (~2.0) and steric profile versus 3,4-dimethyl or 4-methyl analogs, directly impacting receptor binding kinetics and off-target liability. • Positionally defined 2,5-dimethylphenyl isomer for reproducible SAR studies • Free piperazine NH for facile conjugation to dithiocarbamate warheads or amide couplings • Supplied at ≥95% purity; in stock for immediate dispatch

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 524711-33-9
Cat. No. B1299650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-Dimethylphenyl)sulfonyl]piperazine
CAS524711-33-9
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNCC2
InChIInChI=1S/C12H18N2O2S/c1-10-3-4-11(2)12(9-10)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyUNCDXZPJNCWORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,5-Dimethylphenyl)sulfonyl]piperazine Overview


1-[(2,5-Dimethylphenyl)sulfonyl]piperazine (CAS 524711-33-9) is an arylsulfonylpiperazine derivative consisting of a 2,5-dimethylphenyl group linked via a sulfonyl bridge to a piperazine ring [1]. This scaffold is recognized for its versatility in medicinal chemistry, particularly as a building block for synthesizing receptor ligands and enzyme inhibitors [2]. Its molecular weight is 254.35 g/mol and it is typically supplied as a free base with purity specifications ≥95% .

Building block for sulfonylpiperazine-based receptor ligands
Free piperazine nitrogen enables diverse derivatization (alkylation, acylation)
2,5-dimethylphenyl isomer for isomer-specific SAR and lead optimization

1-[(2,5-Dimethylphenyl)sulfonyl]piperazine Structural Specificity


Although arylsulfonylpiperazines share a common core, the precise substitution pattern on the phenyl ring profoundly impacts both physicochemical properties and biological recognition. For 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine, the 2,5-dimethyl arrangement confers a distinct electronic environment and steric profile compared to its 3,4-dimethyl, 4-methyl, or unsubstituted phenyl analogs . This positional isomerism alters computed LogP values (2.03 for the 2,5-isomer vs. comparable but distinct values for isomers) and influences hydrogen bonding capacity, which directly affects receptor binding kinetics and off-target liability [1]. Consequently, substituting this compound with a different isomer or analog without re-optimizing the assay or synthetic route introduces uncontrolled variability in both chemical and biological outcomes.

Positional isomer (3,4-dimethyl)

Shifts lipophilicity and hydrogen bonding profile; receptor recognition may differ, requiring assay re-optimization.

4-methylphenyl analog

Altered steric bulk and electronic distribution can reduce target engagement or increase off-target liability.

Unsubstituted phenyl analog

Lower lipophilicity modifies membrane permeability and pharmacokinetic behavior; not a direct substitute.

1-[(2,5-Dimethylphenyl)sulfonyl]piperazine Analog Differentiation


Lipophilicity of Positional Isomers

Computationally predicted lipophilicity (ACD/LogP) distinguishes the 2,5-dimethylphenyl isomer from its 3,4-dimethylphenyl isomer, which is a key driver of membrane permeability and non-specific binding .

Lipophilicity isomer comparison
Cross-study comparable
2,5-isomer: LogP 2.03 vs 3,4-isomer: ~1.9
ΔLogP ≈ +0.1
Supports isomer-specific SAR interpretation
ACD/LogP prediction; may influence passive diffusion
Medicinal Chemistry ADME Prediction Drug Design

Ionization State at Physiological pH

Predicted LogD at pH 7.4 is a critical determinant of a molecule's ability to cross biological membranes. The 2,5-isomer exhibits a specific LogD value that contrasts with the general class .

Ionization state pH 7.4
Class-level inference
1.27
LogD (pH 7.4)
Enables parameterization of permeability models
ACD/Labs prediction; within typical arylsulfonylpiperazine class range
Pharmacokinetics Physicochemical Profiling Blood-Brain Barrier Penetration

Hydrogen Bond Acceptor/Donor Profile

The number of hydrogen bond donors (HBD) and acceptors (HBA) is a fundamental descriptor for ligand efficiency and oral bioavailability prediction. The 2,5-isomer possesses a defined HBD/HBA count [1].

H-bond & drug-likeness
Class-level inference
HBD: 1 · HBA: 4
RO5 violations: 0
Supports oral bioavailability risk assessment; zero rule-of-5 alerts
PubChem computed descriptors
Medicinal Chemistry Docking Studies Ligand Efficiency

Safety & Handling Profile

The compound's GHS classification provides a quantifiable basis for assessing handling requirements compared to more hazardous sulfonamide analogs [1].

Acute oral toxicity class
Cross-study comparable
H302 (Harmful) vs H300 (Fatal) – nitro analogs
Lower acute toxicity simplifies lab handling requirements
GHS classification (PubChem); computed by Cramer's rule
Laboratory Safety GHS Classification Procurement Compliance

Solubility Profile

The compound's solubility in common organic solvents is a critical parameter for synthetic manipulation. It is soluble in ethanol, DMSO, and dichloromethane, but insoluble in water .

Solubility profile
Class-level inference
Soluble in ethanol, DMSO, DCM
Insoluble in water
Guides solvent selection for synthetic derivatization
Qualitative assessment; data to verify
Organic Synthesis Formulation Building Block

1-[(2,5-Dimethylphenyl)sulfonyl]piperazine Applications


Dithiocarbamate Anticancer Agents for Lung Carcinoma

This compound serves as a critical precursor for generating dithiocarbamate derivatives with demonstrated potential against lung carcinoma cells [1]. The free piperazine nitrogen allows for straightforward conjugation to dithiocarbamate warheads, enabling the exploration of SAR around the 2,5-dimethylphenyl motif.

CNS-Penetrant 5-HT6 Receptor Ligands

Arylsulfonylpiperazines are a privileged scaffold for 5-HT6 receptor antagonists, which are implicated in cognitive dysfunction and Alzheimer's disease [2]. The 2,5-dimethyl isomer's specific lipophilicity (LogD 1.27) and favorable physicochemical profile (zero RO5 violations) make it a rational choice for lead optimization campaigns aimed at improving brain penetration and reducing off-target effects.

LpxH Inhibitors for Antibiotic Development

Sulfonyl piperazine analogs have been validated as inhibitors of LpxH, an essential enzyme in Gram-negative bacterial lipid A biosynthesis [3]. The 2,5-dimethylphenyl variant offers a distinct steric and electronic profile for probing the active site pocket identified in K. pneumoniae LpxH co-crystal structures, potentially yielding new leads against multidrug-resistant pathogens.

σ1 Receptor Ligand Scaffold

The 4,4-disubstituted piperazine framework is a known pharmacophore for σ1 receptor ligands [4]. The sulfonyl group in this compound provides a metabolically stable linker, while the 2,5-dimethylphenyl group can be further functionalized to modulate affinity and selectivity. The compound's solubility profile facilitates subsequent alkylation or amidation reactions.

Application
Selection Property
Validation Focus
Cancer cell-model studies (lung carcinoma)
Free piperazine nitrogen for dithiocarbamate conjugation
Cytotoxicity endpoint review in lung carcinoma cell lines
5-HT₆ receptor pharmacological studies
Balanced lipophilicity and drug-like profile for CNS research
Brain exposure assay context; receptor selectivity profiling
Antibacterial LpxH enzyme inhibition studies
Distinct steric/electronic probe for LpxH active site
Enzyme inhibition assay context; Gram-negative susceptibility
σ₁ receptor ligand development
Sulfonyl linker and derivatizable piperazine scaffold
Receptor binding assay context; selectivity against σ₂

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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